molecular formula C11H6F3NO2S B114147 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid CAS No. 144061-16-5

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

Cat. No. B114147
CAS RN: 144061-16-5
M. Wt: 273.23 g/mol
InChI Key: NFDUVSSDGPDOLR-UHFFFAOYSA-N
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Description

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties .


Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylphenyl boronic acids or esters as building blocks . Protodeboronation, a process that removes a boron group from these compounds, is a common step in their synthesis .


Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be characterized using techniques such as X-ray diffraction . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s overall structure and reactivity .


Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in protodeboronation reactions . The specific reactions a compound undergoes can depend on its other functional groups and reaction conditions.


Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s acidity and reactivity .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these drugs . Therefore, “2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” could potentially be used in the development of new pharmaceuticals.

Synthesis of Drug Molecules

This compound can be used in the synthesis of drug molecules. For example, it can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .

Preparation of Vinylic MIDA Boronates

“2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” can be used in the preparation of vinylic MIDA boronates . These boronates are useful in various chemical reactions and have applications in medicinal chemistry.

Synthesis of Antitumor Agents

This compound can be used in the synthesis of C2-aryl pyrrolobenzodiazepine antitumor agents . These agents have shown promising results in cancer treatment.

Use in Cyclocondensation Reactions

The trifluoromethyl-containing building block in this compound can be used in cyclocondensation reactions . These reactions are important in the synthesis of various organic compounds.

Use in Cobalt-Catalyzed Coupling Reactions

“2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid” can be used in cobalt-catalyzed coupling reactions . These reactions are useful in the synthesis of complex organic compounds.

Safety And Hazards

The safety and hazards of a specific trifluoromethylphenyl compound would depend on its specific structure and properties. It’s important to consult the relevant Material Safety Data Sheet (MSDS) or other safety resources for information on a specific compound .

Future Directions

Trifluoromethylphenyl compounds continue to be an area of interest in the development of new pharmaceuticals and agrochemicals . Future research may focus on developing new synthetic methods and exploring new applications for these compounds .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDUVSSDGPDOLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383392
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

CAS RN

144061-16-5
Record name 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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